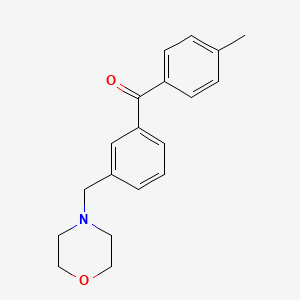

4'-Methyl-3-morpholinomethyl benzophenone

Description

4'-Methyl-3-morpholinomethyl benzophenone is a benzophenone derivative characterized by a morpholinomethyl group at the 3-position and a methyl group at the 4'-position of the benzophenone scaffold. Benzophenones are widely studied for their applications in pharmaceuticals, UV stabilization, and polymer chemistry .

Properties

IUPAC Name |

(4-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBRNKCNOLTSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643068 | |

| Record name | (4-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-03-2 | |

| Record name | Methanone, (4-methylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of 4’-Methyl-3-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzophenone moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-Methyl-3-morpholinomethyl benzophenone is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other materials due to its photochemical properties.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-3'-morpholinomethyl Benzophenone

Structural Differences : The chloro substituent at the 2-position replaces the methyl group at 4', altering steric and electronic properties.

Key Properties :

- Molecular Weight : 315.8 g/mol (vs. ~315–362 g/mol for other derivatives).

- LogP (XLogP3) : 3.4, indicating moderate hydrophobicity.

- Hydrogen Bond Acceptors : 3 (morpholine contributes two oxygen atoms).

Applications : The chloro group enhances electrophilicity, making it suitable for cross-coupling reactions in medicinal chemistry .

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone

Structural Differences: Bromo (electron-withdrawing) and fluoro substituents at positions 4 and 3, respectively, with a piperazinomethyl group at 2'. Key Properties:

- Molecular Formula : C₁₉H₂₀BrFN₂O.

4'-(4-Methylpiperazinomethyl)-3-trifluoromethyl Benzophenone

Structural Differences: A trifluoromethyl group (strong electron-withdrawing) at position 3 and a piperazinomethyl group at 4'. Key Properties:

4-Methoxy-3-methylbenzophenone

Structural Differences : Methoxy (electron-donating) and methyl groups at positions 4' and 3.

Key Properties :

4-Acryloyloxy Benzophenone

Structural Differences : An acryloyloxy group at position 4 enables UV-induced crosslinking.

Key Applications :

- Polymer Performance : At 1.5 wt.%, UV crosslinking (60–90 s) achieves high shear strength (>1000 minutes) in adhesives.

- Comparison: The morpholinomethyl group in 4'-methyl-3-morpholinomethyl benzophenone may offer slower curing but improved flexibility in polymers .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 3-morpholinomethyl, 4'-CH₃ | ~315–320 | ~3.2 | 3 |

| 2-Chloro-3'-morpholinomethyl benzophenone | 2-Cl, 3'-morpholinomethyl | 315.8 | 3.4 | 3 |

| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) | 4-Br, 3-F, 2'-piperazinomethyl | 398.3 | ~4.0 | 4 |

| 4-Methoxy-3-methylbenzophenone | 4-OCH₃, 3-CH₃ | 226.3 | 2.8 | 2 |

Biological Activity

4'-Methyl-3-morpholinomethyl benzophenone (MMB) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities and applications in various fields, including photochemistry, medicinal chemistry, and materials science. The compound exhibits significant potential as an enzyme inhibitor and has been explored for its interactions with biological systems.

This compound can be synthesized through the reaction of 4-methylbenzophenone with morpholine under specific conditions, typically involving a catalyst and solvent, often under reflux to ensure complete reaction . The chemical structure can be represented as follows:

The biological activity of MMB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The morpholinomethyl group enhances its binding affinity to various proteins, while the benzophenone moiety contributes to its hydrophobic interactions. This dual functionality allows MMB to act as both an inhibitor and activator in biochemical pathways .

Enzyme Inhibition

Research indicates that MMB can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can affect enzyme kinetics by altering substrate availability or competing for active sites .

Antimicrobial Properties

MMB has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits bactericidal effects, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has been investigated through several studies. It has shown cytotoxic effects against cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation .

Case Studies

- Inhibition of Presenilin Proteins : A study using molecular docking simulations identified MMB derivatives as potential inhibitors of presenilin proteins, which are implicated in Alzheimer's disease. This suggests a possible therapeutic application for neurodegenerative conditions .

- Antimicrobial Efficacy : In vitro assays demonstrated that MMB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

MMB shares structural similarities with other benzophenone derivatives, which also exhibit biological activities. Below is a comparison table highlighting key differences:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Benzophenone derivative | Enzyme inhibition, antimicrobial |

| Benzophenone-3 | Natural UV filter | UV absorption |

| 2-Methyl-3'-morpholinomethyl benzophenone | Benzophenone derivative | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.